molecular formula C29H52O8 B12671280 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol CAS No. 65455-69-8

20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Cat. No.: B12671280
CAS No.: 65455-69-8
M. Wt: 528.7 g/mol
InChI Key: GNZROVOUESKWSK-UHFFFAOYSA-N
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Description

20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a branched alkylphenol ethoxylate (APE) surfactant. Its structure consists of a branched isononylphenyl group linked to a hexaethylene glycol (6 EO units) chain terminated by a hydroxyl group. The compound is part of the 4-nonylphenol ethoxylates family, which is regulated under the EU’s REACH framework due to endocrine-disrupting properties and environmental persistence .

Property Value
Molecular Formula C₂₉H₅₂O₈ (inferred from analogs)
Average Mass ~529.4 g/mol (estimated)
Key Functional Groups Branched isononylphenol, 6 EO units
Regulatory Status Listed on REACH Authorization List (2017)

Properties

CAS No.

65455-69-8

Molecular Formula

C29H52O8

Molecular Weight

528.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(7-methyloctyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C29H52O8/c1-27(2)9-5-3-4-6-10-28-11-7-8-12-29(28)37-26-25-36-24-23-35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30/h7-8,11-12,27,30H,3-6,9-10,13-26H2,1-2H3

InChI Key

GNZROVOUESKWSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of isononylphenol with ethylene oxide. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually catalyzed by a base such as potassium hydroxide or sodium hydroxide. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-2 atmospheres.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction is monitored using various analytical techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Reaction Pathways

The chemical reactivity of this compound centers on its structural features: a phenolic hydroxyl group and multiple ether linkages in the polyether chain.

1.1 Hydrolysis of Ether Bonds
Under acidic or basic conditions, the ether bonds undergo hydrolysis, leading to cleavage of the polyether chain. This reaction is critical for environmental degradation and metabolic pathways .

1.2 Phenolic Hydroxyl Group Reactivity
The hydroxyl group participates in:

  • Esterification : Reaction with carboxylic acids or acid chlorides.

  • Alkylation : Reaction with alkyl halides or epoxides.

  • Oxidation : Potential conversion to phenolic derivatives under oxidative conditions.

1.3 Environmental Degradation
In natural systems, hydrolysis may break the ether chain into smaller fragments, influencing its persistence. Regulatory data classify it as a Substance of Very High Concern (SVHC) under REACH due to endocrine-disrupting properties linked to its degradation products .

Comparative Analysis of Reaction Susceptibility

Feature20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-olSimilar Compounds (e.g., Nonylphenol Ethoxylates)
Ether Hydrolysis High susceptibility due to long polyether chainVaries with chain length and branching
Phenolic Reactivity Similar to nonylphenol derivativesComparable, but influenced by alkyl substitution
Environmental Persistence Lower due to potential hydrolysisHigher for linear alkyl chains (e.g., 27177-03-3)

Analytical Methods

HPLC methods (e.g., using Newcrom R1 columns) are employed to isolate and analyze impurities, with mobile phases involving acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

Scientific Research Applications

Industrial Applications

  • Surfactant Formulations :
    • The compound is primarily utilized in producing surfactants due to its amphiphilic characteristics, which allow it to reduce surface tension in liquids. This property makes it valuable in detergents, emulsifiers, and wetting agents.
  • Chemical Synthesis :
    • It serves as an intermediate in synthesizing other chemical compounds within the nonylphenol ethoxylate family. Its ether linkages and phenolic hydroxyl group enable it to participate in various chemical reactions, making it versatile for industrial applications.
  • Analytical Chemistry :
    • The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). For instance, the Newcrom R1 HPLC column has been employed for its separation and analysis under specific conditions involving acetonitrile and water as mobile phases .

Environmental Studies

20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has been studied for its environmental impact due to its classification as an endocrine disruptor. Research indicates that compounds in this class can interfere with hormonal functions in wildlife and potentially humans. Key findings include:

  • Endocrine Disruption :
    • Studies have shown that exposure to this compound can lead to alterations in hormone levels and reproductive health issues in aquatic organisms. Its structural similarity to nonylphenol raises concerns about its persistence and bioaccumulation in the environment.

Case Study 1: Endocrine Disruption in Aquatic Life

A study conducted on the effects of nonylphenol ethoxylates on fish populations revealed significant reproductive health impacts attributed to compounds like 20-(isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol. The research highlighted changes in hormone levels leading to decreased fertility rates among affected species.

Case Study 2: Surfactant Efficacy

In industrial applications, the effectiveness of 20-(isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol as a surfactant was evaluated against other nonylphenol derivatives. Results indicated superior performance in reducing surface tension and stabilizing emulsions compared to shorter-chain analogs.

Mechanism of Action

The mechanism of action of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function. This interaction is crucial in its applications in drug delivery and biological research.

Comparison with Similar Compounds

Key Research Findings

Branching vs. Toxicity : Branched APEs like the target compound exhibit 10–100× higher persistence in aquatic systems compared to linear analogs .

EO Chain Length : Shorter EO chains (e.g., 6 units) reduce water solubility, increasing adsorption to sediments .

Regulatory Trends : The EU phased out most APEs in consumer products by 2025, favoring safer alternatives like alcohol ethoxylates .

Q & A

Q. How can researchers confirm the structural identity of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol?

Methodological Answer:

  • Spectral Analysis : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to verify the polyethoxylate chain length and isononylphenol moiety. Compare spectral data with structurally analogous surfactants like NONOXYNOL-7 (CAS 27177-03-3) and Octoxynol-8 (CAS 9004-87-9), which share similar ethoxylate frameworks .
  • Chromatography : Employ reverse-phase HPLC to assess purity and retention time against known standards (e.g., NONYL NONOXYNOL-7 PHOSPHATE , CAS 66172-78-9) .

Q. What are the key functional groups influencing this compound’s surfactant properties?

Methodological Answer:

  • Ethoxylate Chain : The 3,6,9,12,15,18-hexaoxaicosan backbone determines hydrophilicity. Longer chains (e.g., in NONOXYNOL-8 , 23-(nonylphenoxy)-heptaoxaicosan-1-ol) increase water solubility but reduce critical micelle concentration (CMC) .
  • Isononylphenol Group : The branched alkyl chain enhances lipophilicity, improving interfacial activity. Compare with Octoxynol-8 (4-octylphenol derivative), where linear alkyl chains alter micelle geometry .

Q. How does this compound’s stability vary under experimental storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation via HPLC. Polyethoxylates are prone to oxidation; use inert atmospheres (N2_2) for storage .
  • pH Sensitivity : Test solubility and surfactant efficiency across pH 3–10. Ethoxylated phenols are stable in neutral to alkaline conditions but hydrolyze in acidic media .

Advanced Research Questions

Q. What experimental design considerations are critical when studying surfactant efficiency?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial approach to optimize variables (e.g., concentration, temperature, pH). For example, evaluate CMC at varying ethoxylate chain lengths (7–9 units) and alkyl group branching .
  • Dynamic Light Scattering (DLS) : Measure micelle size distribution under shear stress to assess colloidal stability .

Q. How can researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Conduct in vitro assays (e.g., MTT on HEK293 cells) to differentiate acute vs. chronic toxicity. Compare with Octoxynol-8 , which shows low acute toxicity but endocrine disruption potential at sublethal doses .
  • Meta-Analysis : Aggregate data from regulatory databases (e.g., EINECS 248-292-0 for NONOXYNOL-7) to identify trends in ecotoxicological thresholds .

Q. What computational approaches are suitable for modeling this compound’s interaction with biological membranes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to simulate lipid bilayer penetration. Parameterize force fields using log PowP_{\text{ow}} values from analogs (e.g., 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol , log Pow=1.2P_{\text{ow}} = 1.2) .
  • COMSOL Multiphysics : Model diffusion coefficients across synthetic membranes to predict transport kinetics .

Q. How does the degree of ethoxylation impact its environmental fate?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F tests to compare degradation rates of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (6 ethoxylate units) vs. NONOXYNOL-8 (7 units). Longer chains slow microbial breakdown .
  • QSAR Modeling : Correlate ethoxylate length with bioaccumulation potential using descriptors like TPSA (84.84 Ų for 6 units) .

Q. What methodologies validate its efficacy in novel emulsion formulations?

Methodological Answer:

  • Phase Diagram Construction : Map oil/water ratios using ternary diagrams to identify stable microemulsion regions. Compare with NONYL NONOXYNOL-9 PHOSPHATE (CAS 66172-82-5), which stabilizes high-oil-content systems .
  • Rheology : Measure viscosity-shear profiles to optimize flow behavior for targeted applications (e.g., drug delivery vs. industrial coatings) .

Q. How can researchers address gaps in its thermodynamic property data?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions. Extrapolate data from analogs like 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol (molecular weight 494.70 g/mol) .
  • Vapor Pressure Osmometry : Estimate activity coefficients in binary solvent systems (e.g., water/ethanol) .

Q. What strategies align its research with green chemistry principles?

Methodological Answer:

  • Alternative Synthesis Routes : Explore enzymatic ethoxylation to replace ethylene oxide gas, reducing hazardous byproducts .
  • Life Cycle Assessment (LCA) : Quantify energy use and waste generation during synthesis vs. Octoxynol-20 Carboxylic Acid production (CAS not listed) .

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